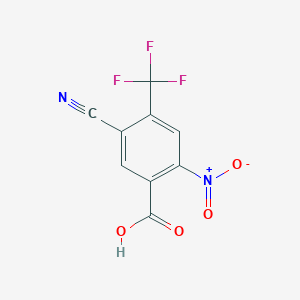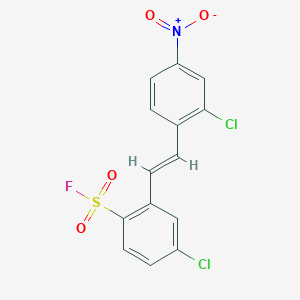
4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves a series of chemical reactions. One common method includes the reaction of 4-chloro-2-nitroaniline with appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl fluoride group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The nitro group in the compound can undergo reduction to form corresponding amines, while the aromatic ring can be oxidized under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include halogens, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules . The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride include:
4-Chloro-2-nitroaniline: Known for its nonlinear optical properties and used in optoelectronics.
4-Chloro-2-(2-chlorostyryl)benzene-1-sulfonyl fluoride: Similar structure but lacks the nitro group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
31368-20-4 |
|---|---|
Formule moléculaire |
C14H8Cl2FNO4S |
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
4-chloro-2-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H8Cl2FNO4S/c15-11-4-6-14(23(17,21)22)10(7-11)2-1-9-3-5-12(18(19)20)8-13(9)16/h1-8H/b2-1+ |
Clé InChI |
DTNUVBPAPZLSSC-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C2=C(C=CC(=C2)Cl)S(=O)(=O)F |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC2=C(C=CC(=C2)Cl)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


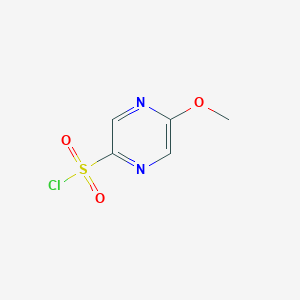


![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
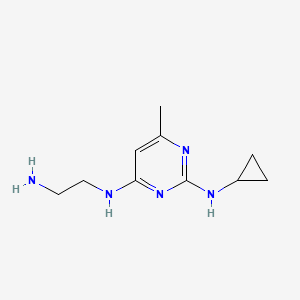

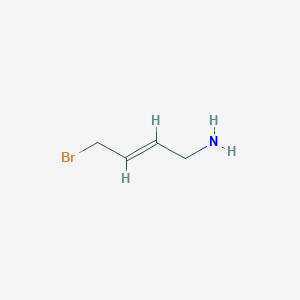
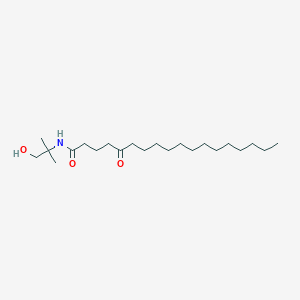
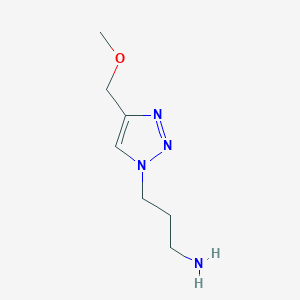
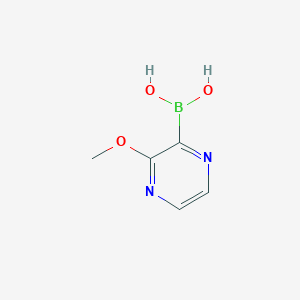
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)

